molecular formula C12H24O2 B14166806 Hexyl 2-methylpentanoate CAS No. 5448-59-9

Hexyl 2-methylpentanoate

Cat. No.: B14166806
CAS No.: 5448-59-9
M. Wt: 200.32 g/mol
InChI Key: AHCHETIYFJZLHR-UHFFFAOYSA-N
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Description

Hexyl 2-methylpentanoate is an ester compound with the molecular formula C12H24O2. It is derived from the esterification of hexanol and 2-methylpentanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 2-methylpentanoate can be synthesized through the Fischer esterification process. This involves the reaction of hexanol with 2-methylpentanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable acid catalysts. The mixture is then heated under reflux, and the ester is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Hexyl 2-methylpentanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and 2-methylpentanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Hexyl 2-methylpentanoate has several applications in scientific research and industry:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems due to its ester structure.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma. .

Mechanism of Action

The mechanism of action of hexyl 2-methylpentanoate involves its interaction with olfactory receptors due to its volatile nature. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have their own biological activities .

Comparison with Similar Compounds

Hexyl 2-methylpentanoate can be compared with other esters such as:

    Ethyl acetate: Known for its sweet smell and used in nail polish removers and glues.

    Methyl butyrate: Has a fruity odor and is used in flavorings and perfumes.

    Butyl acetate: Used as a solvent in the production of lacquers and paints.

Uniqueness: this compound is unique due to its specific combination of hexanol and 2-methylpentanoic acid, giving it a distinct fruity aroma that is highly valued in the flavor and fragrance industry .

By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can better utilize this compound in various fields.

Properties

CAS No.

5448-59-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

hexyl 2-methylpentanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h11H,4-10H2,1-3H3

InChI Key

AHCHETIYFJZLHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)CCC

Origin of Product

United States

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